molecular formula C20H21BrN4O3S2 B2626744 2-[5-amino-3-(ethylsulfanyl)-4-(4-methylbenzenesulfonyl)-1H-pyrazol-1-yl]-N-(4-bromophenyl)acetamide CAS No. 1019099-77-4

2-[5-amino-3-(ethylsulfanyl)-4-(4-methylbenzenesulfonyl)-1H-pyrazol-1-yl]-N-(4-bromophenyl)acetamide

Cat. No.: B2626744
CAS No.: 1019099-77-4
M. Wt: 509.44
InChI Key: PYZBXLRNNDTNAE-UHFFFAOYSA-N
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Description

2-[5-amino-3-(ethylsulfanyl)-4-(4-methylbenzenesulfonyl)-1H-pyrazol-1-yl]-N-(4-bromophenyl)acetamide is a structurally complex acetamide derivative featuring a pyrazole core substituted with an amino group, an ethylsulfanyl moiety, and a 4-methylbenzenesulfonyl (tosyl) group. The N-acetamide linkage connects to a 4-bromophenyl aromatic ring, introducing significant steric bulk and electronic effects. The bromine atom on the phenyl ring may enhance lipophilicity and influence binding interactions, while the tosyl group could modulate solubility and metabolic stability .

Properties

IUPAC Name

2-[5-amino-3-ethylsulfanyl-4-(4-methylphenyl)sulfonylpyrazol-1-yl]-N-(4-bromophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrN4O3S2/c1-3-29-20-18(30(27,28)16-10-4-13(2)5-11-16)19(22)25(24-20)12-17(26)23-15-8-6-14(21)7-9-15/h4-11H,3,12,22H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYZBXLRNNDTNAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN(C(=C1S(=O)(=O)C2=CC=C(C=C2)C)N)CC(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[5-amino-3-(ethylsulfanyl)-4-(4-methylbenzenesulfonyl)-1H-pyrazol-1-yl]-N-(4-bromophenyl)acetamide typically involves multiple steps. One common synthetic route includes the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, leading to the formation of an intermediate ester compound . This intermediate can then undergo further reactions to introduce the amino, ethylsulfanyl, and other substituents on the pyrazole ring.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfur-containing ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups can be reduced to amines under appropriate conditions.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles in the presence of suitable catalysts.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Structure and Composition

The molecular formula of the compound is C20H22BrN4O3SC_{20}H_{22}BrN_{4}O_{3}S. The structure includes a pyrazole ring, an acetamide group, and several functional groups that contribute to its biological activity.

Anticancer Activity

Research indicates that compounds similar to 2-[5-amino-3-(ethylsulfanyl)-4-(4-methylbenzenesulfonyl)-1H-pyrazol-1-yl]-N-(4-bromophenyl)acetamide exhibit significant anticancer properties. For instance, studies have shown that pyrazole derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.

Case Study: Inhibition of Tumor Growth

A study demonstrated that a related pyrazole compound effectively reduced tumor size in animal models by inducing apoptosis in cancer cells. This was attributed to the compound's ability to interfere with cell signaling pathways critical for cancer cell survival.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation.

Case Study: COX Inhibition

In vitro studies showed that similar compounds could reduce the production of pro-inflammatory cytokines in cultured cells, suggesting potential for treating inflammatory diseases such as arthritis.

Enzyme Inhibition

Another promising application is in enzyme inhibition. The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like diabetes and metabolic syndrome.

Case Study: Enzyme Activity Modulation

Research has reported that certain pyrazole derivatives can inhibit phosphodiesterase enzymes, which are involved in cyclic nucleotide signaling. This inhibition can lead to increased intracellular levels of cyclic AMP, promoting beneficial metabolic effects.

Summary of Applications

ApplicationMechanism of ActionReferences
Anticancer ActivityInduces apoptosis; inhibits tumor growth ,
Anti-inflammatory PropertiesCOX inhibition; reduces cytokine release
Enzyme InhibitionModulates enzyme activity; affects metabolism

Synthesis Overview

StepReaction TypeKey Reagents
Formation of Pyrazole CoreCondensationHydrazine derivatives
Introduction of EthylsulfanylSubstitutionEthylsulfanyl chloride
Acetamide Group AdditionFunctional Group ModificationAcetic anhydride

Mechanism of Action

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring and its substituents can bind to active sites on enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

2-{[5-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(4-methylphenyl)acetamide (CAS 539810-74-7)

  • Substituents :
    • A benzotriazole moiety introduces aromatic stacking capability, contrasting with the tosyl group in the target compound.
    • The 4-methylphenyl acetamide group reduces steric hindrance compared to the 4-bromophenyl group.
  • Hypothetical Properties :
    • Lower molecular weight (due to methyl vs. bromine) and reduced lipophilicity (logP).
    • Enhanced metabolic stability due to the benzotriazole’s resistance to oxidation compared to ethylsulfanyl .

2-{[4-(4-Bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-YL)phenyl]acetamide (CAS 618432-37-4)

  • Core Heterocycle : Shares a triazole ring but incorporates a pyridine substituent, increasing basicity.
  • Substituents: The 4-bromophenyl group matches the target compound, suggesting similar steric effects.
  • Increased molecular weight and possible bioavailability challenges .

Comparative Data Table

Property Target Compound CAS 539810-74-7 CAS 618432-37-4
Molecular Formula C₂₀H₂₁BrN₄O₃S₂ C₂₃H₂₁N₇OS₂ C₂₇H₂₁BrN₆OS₂
Key Substituents Tosyl, 4-bromophenyl Benzotriazole, 4-methylphenyl Pyridine, benzothiazole
Hypothetical logP ~3.5 (high) ~2.8 (moderate) ~3.2 (moderate-high)
Solubility (Predicted) Low (non-polar groups) Moderate Low-moderate
Metabolic Stability Moderate (ethylsulfanyl) High (benzotriazole) Moderate (pyridine)

Methodological Considerations

  • Structural Analysis : Tools like SHELX enable precise determination of bond lengths, angles, and crystal packing, which are critical for comparing molecular geometries. For instance, the tosyl group’s conformation in the target compound may differ from benzotriazole in CAS 539810-74-7 due to steric and electronic factors .
  • Electronic Properties: Multiwfn can analyze electrostatic potentials and electron density distributions. The 4-bromophenyl group’s electron-withdrawing nature likely creates distinct charge regions compared to methylphenyl analogues, influencing reactivity and intermolecular interactions .

Biological Activity

The compound 2-[5-amino-3-(ethylsulfanyl)-4-(4-methylbenzenesulfonyl)-1H-pyrazol-1-yl]-N-(4-bromophenyl)acetamide , also known as G196-0883, is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities. This article explores the biological activity of this specific compound, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C20H21BrN4O3S2
  • IUPAC Name : this compound
  • SMILES : CCSc1nn(c(Nc(cccc2)c2Br)=O)c(N)c1S(c1ccc(C)cc1)(=O)=O

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The mechanisms may include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access.
  • Receptor Modulation : It could act on various receptors involved in inflammatory and pain pathways, potentially leading to reduced inflammation and pain perception.

Biological Activities

Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities. The following table summarizes some key findings related to the biological activities of this compound:

Activity TypeDescriptionReference
Anti-inflammatoryExhibits potential in reducing inflammation through inhibition of pro-inflammatory cytokines.
AnalgesicMay provide pain relief by modulating pain pathways in animal models.
AnticancerShows promise in inhibiting cancer cell proliferation in vitro.
AntiviralPotential reverse transcriptase inhibitor, suggesting antiviral properties against HIV.

Case Studies and Research Findings

Several studies have evaluated the biological activity of pyrazole compounds similar to G196-0883. Notable findings include:

  • Anti-inflammatory Effects :
    • A study demonstrated that pyrazole derivatives could significantly reduce levels of TNF-alpha and IL-6 in vitro, indicating their potential as anti-inflammatory agents.
    • Reference : Recent publications highlight the structure-activity relationship of pyrazoles with anti-inflammatory properties .
  • Analgesic Properties :
    • In a preclinical model of neuropathic pain, a related pyrazole compound showed significant analgesic effects comparable to established pain relievers.
    • Reference : Clinical trials have indicated efficacy in managing diabetic peripheral neuropathic pain .
  • Anticancer Activity :
    • Research has indicated that certain pyrazole derivatives can inhibit the proliferation of various cancer cell lines through apoptosis induction.
    • Reference : Studies have shown that modifications on the pyrazole ring enhance anticancer activity .

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